molecular formula C18H22ClNO B1460197 (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride CAS No. 213274-16-9

(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride

Cat. No. B1460197
CAS RN: 213274-16-9
M. Wt: 303.8 g/mol
InChI Key: FPHZYFSWELMXRE-LMOVPXPDSA-N
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Description

Pyrrolidine is a cyclic secondary amine, which is a key structural motif in many natural and synthetic compounds . It’s used in the development of a new class of ionic liquid crystals (ILCs) using pyrrolidinium cation .


Synthesis Analysis

The synthesis of pyrrolidinium-based ionic liquid crystals involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces the pyrrolinium moiety that serves as the polar head of the mesogens .


Molecular Structure Analysis

The pyrrolidine ring is fully saturated and has a high charge density associated with low charge distribution . This leads to the high melting temperature of the materials due to strong ionic interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidinium-based ionic liquid crystals include the metal-free direct C–H functionalization of pyrrolidine and the N-alkylation of the resulting pyrroline .


Physical And Chemical Properties Analysis

Pyrrolidine derivatives have higher electrochemical stability . They can stabilize numerous mesophases over a wide thermal range including room temperature .

Scientific Research Applications

Organic Synthesis Building Block

(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride: is a valuable building block in organic synthesis. It is particularly useful in the activation of ketones and aldehydes towards nucleophilic addition . This compound can also promote aldol condensation of ketones and aldehydes by forming enamines, which are crucial intermediates in the synthesis of various organic compounds .

Enantioselective Catalysis

The chiral nature of (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride makes it an excellent candidate for use in enantioselective catalysis. It can be used to induce chirality in the synthesis of asymmetric molecules, which is a critical aspect of pharmaceutical drug development .

Metal-Organic Frameworks (MOFs)

Chiral pyrrolidine derivatives, including (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride , can be functionalized into MOFs. These frameworks have a crystalline structure that can be designed and tuned for specific applications, such as heterogeneous catalysis or mimicking biological systems .

Covalent-Organic Frameworks (COFs)

Similar to MOFs, COFs can incorporate chiral pyrrolidine derivatives to create novel materials with a variety of applications. These materials are used in research areas ranging from gas storage and separation to catalysis and drug delivery .

Synthesis of Natural Products

The compound can be used in the synthesis of natural products, such as plakoridines A and B. These pyrrolidine natural products have been prepared using synthetic sequences modeled on biogenetic theories, where key transformations involve a ‘Mannich/Michael/internal-redox’ cascade .

Pharmaceutical Research

In pharmaceutical research, (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride can be used to study the interaction of drugs with biological systems. Its role as a building block in synthesizing complex molecules allows researchers to explore new therapeutic agents and their mechanisms of action .

properties

IUPAC Name

(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2-7,9-12,17,19H,8,13-14H2,1H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHZYFSWELMXRE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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